molecular formula C7H10N2O B8159820 1-Allyl-4-methoxy-1H-pyrazole

1-Allyl-4-methoxy-1H-pyrazole

Cat. No.: B8159820
M. Wt: 138.17 g/mol
InChI Key: QTQDBXBSEHJKOV-UHFFFAOYSA-N
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Description

1-Allyl-4-methoxy-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms This compound is part of the pyrazole family, known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-methoxy-1H-pyrazole can be synthesized through the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol. The 1,3-diketone compounds are typically prepared from aryl methyl ketones via Claisen condensation with aromatic esters . The reaction conditions involve heating the mixture to facilitate the cyclization process, resulting in the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of 1-allyl-4-hydroxy-1H-pyrazole.

    Substitution: Formation of 1-allyl-4-substituted-1H-pyrazole derivatives.

Scientific Research Applications

1-Allyl-4-methoxy-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-Allyl-4-hydroxy-1H-pyrazole
  • 1-Allyl-4-methyl-1H-pyrazole
  • 1-Allyl-4-phenyl-1H-pyrazole

Comparison: 1-Allyl-4-methoxy-1H-pyrazole is unique due to the presence of the methoxy group, which influences its reactivity and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methoxy-1-prop-2-enylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-4-9-6-7(10-2)5-8-9/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQDBXBSEHJKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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